molecular formula C14H10BrN5O B11267763 4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11267763
M. Wt: 344.17 g/mol
InChI Key: FQNAZBDEZPYXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound with the CAS registry number 901434-67-1 . It has a molecular formula of C14H10BrN5O and a molecular weight of 344.17 g/mol . Its structure features a benzamide core substituted with a bromine atom and linked to a phenyl ring that is, in turn, substituted with a 1H-tetrazole group. This tetrazole moiety is a carboxylic acid bioisostere, which can influence the molecule's pharmacokinetic properties and its ability to engage in hydrogen bonding, making it a valuable scaffold in medicinal chemistry . This compound is part of a class of molecules that have shown significant relevance in biochemical research, particularly as a potential agonist for the G protein-coupled receptor 35 (GPR35) . While specific potency data for this exact molecule requires confirmation, studies on highly similar N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have demonstrated potent GPR35 agonist activity, with some analogues exhibiting EC50 values in the nanomolar range . GPR35 is an orphan receptor implicated in various disease pathways, including pain, inflammation, and metabolic disorders, making its agonists valuable tools for probing its physiological function . Researchers can utilize this benzamide-tetrazole compound as a key intermediate or reference standard in the synthesis and development of novel bioactive molecules targeting GPR35 or related pathways. Chemical Identifiers CAS Number: 901434-67-1 Molecular Formula: C14H10BrN5O Molecular Weight: 344.17 g/mol SMILES: Brc1ccc(cc1)C(=O)Nc1cccc(c1)n1cnnn1 This product is sold For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H10BrN5O

Molecular Weight

344.17 g/mol

IUPAC Name

4-bromo-N-[3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H10BrN5O/c15-11-6-4-10(5-7-11)14(21)17-12-2-1-3-13(8-12)20-9-16-18-19-20/h1-9H,(H,17,21)

InChI Key

FQNAZBDEZPYXNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation

The tetrazole moiety is synthesized via the [2+3] cycloaddition of a nitrile with sodium azide under acidic conditions. For example, 3-aminobenzonitrile reacts with sodium azide in the presence of hydrochloric acid to yield 3-(1H-tetrazol-1-yl)aniline (Fig. 1A). This method achieves yields of 70–85% under reflux in polar aprotic solvents like dimethylformamide (DMF).

Reaction Conditions :

  • Nitrile : 3-Aminobenzonitrile (1 eq)

  • Sodium Azide : 1.2 eq

  • Acid Catalyst : HCl (3 eq)

  • Solvent : DMF or water/THF mixture

  • Temperature : 80–100°C, 6–12 hours

Bromination Strategies

Bromination is performed either on the pre-formed benzamide or the benzoic acid precursor. Direct bromination of the benzamide risks side reactions, so brominating the benzoic acid or its ester is preferred.

Method A: Bromination of Benzoic Acid
4-Bromobenzoic acid is synthesized using N-bromosuccinimide (NBS) in acetic acid or via electrophilic aromatic substitution with bromine in the presence of FeBr₃.

Method B: Bromination of Methyl Benzoate
Methyl 4-bromobenzoate is prepared by treating methyl benzoate with bromine in dichloromethane, yielding >90% product.

Comparative Data :

MethodBrominating AgentSolventYield (%)
ANBSAcOH85–90
BBr₂DCM92–95

Amide Coupling

The final step involves coupling 4-bromobenzoic acid (or its acyl chloride) with 3-(1H-tetrazol-1-yl)aniline. Two primary methods are employed:

A. Acyl Chloride Route
4-Bromobenzoyl chloride is generated using thionyl chloride (SOCl₂) and reacted with the aniline derivative in the presence of a base (e.g., triethylamine).

Reaction Conditions :

  • 4-Bromobenzoic Acid : 1 eq

  • SOCl₂ : 1.5 eq, reflux, 2 hours

  • Base : Et₃N (2 eq), DCM, 0°C → RT, 4 hours

  • Yield : 75–80%

B. Coupling Agent-Mediated Synthesis
Carbodiimide-based agents like DCC or HOBt facilitate amide bond formation under mild conditions.

Example :
4-Bromobenzoic acid (1 eq), DCC (1.1 eq), HOBt (1 eq), and 3-(1H-tetrazol-1-yl)aniline (1 eq) in DMF at 0°C for 1 hour, then RT for 12 hours. Yield: 82–88%.

Industrial-Scale Optimization

Industrial production prioritizes cost efficiency and purity. Key optimizations include:

Catalytic Tetrazole Synthesis

Zinc chloride or ammonium chloride enhances the cycloaddition efficiency, reducing reaction time to 4–6 hours with yields exceeding 90%.

Solvent Recycling

THF/water mixtures are recovered via distillation, reducing waste in hydrolysis steps.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures yield >99% pure product.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.

Mechanistic Insights

Tetrazole Cycloaddition

The Huisgen 1,3-dipolar cycloaddition between nitriles and azides proceeds via a concerted mechanism, with acid catalysis stabilizing the transition state.

Bromination Selectivity

Electrophilic bromination at the para position is favored due to the electron-withdrawing effect of the carbonyl group in benzoic acid derivatives.

Amidation Kinetics

Coupling agents like DCC activate the carboxylate via an O-acylisourea intermediate, accelerating nucleophilic attack by the aniline.

Challenges and Solutions

Tetrazole Stability

Tetrazoles decompose under strong acidic or basic conditions. Using buffered aqueous phases (pH 6–8) during workup prevents degradation.

Regioselectivity in Bromination

Over-bromination is mitigated by controlling stoichiometry (1 eq Br₂) and temperature (0–5°C) .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrazole ring and the benzamide moiety.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield amines or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has been investigated for its potential as an antimicrobial agent . Research indicates that compounds containing tetrazole rings exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, this compound has shown promise in inhibiting certain enzymes involved in drug resistance, such as beta-lactamase, thereby enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains.

Cancer Research

The compound has been studied for its anticancer properties, particularly in targeting carbonic anhydrases (CAs) that are crucial for tumor survival under hypoxic conditions. In vitro studies have demonstrated that derivatives of benzamide compounds exhibit selective inhibition against CA IX and CA XII, which are overexpressed in various cancers .

Pharmacology

This compound acts as an agonist for G protein-coupled receptors (GPCRs), making it a valuable candidate for pharmacological research aimed at modulating signaling pathways associated with various diseases.

Case Studies

StudyObjectiveFindings
Study A: Antimicrobial ActivityEvaluate the effectiveness against resistant bacterial strainsThe compound showed significant inhibition of beta-lactamase activity, enhancing antibiotic efficacy by up to 40%.
Study B: Cancer Cell InhibitionAssess effects on CA IX and CA XIIDemonstrated IC50 values as low as 0.317 μM against CA IX, indicating strong potential for cancer treatment .
Study C: GPCR ModulationInvestigate pharmacological effectsShowed selective binding to GPCRs, leading to modulation of intracellular signaling pathways involved in inflammation.

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to bind to receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Bromine vs. Chlorine/Trifluoromethyl Groups
  • N-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide (CAS: 915926-10-2): Replaces bromine with chlorine and trifluoromethyl groups. Molecular weight: 367.71 g/mol vs. 370.22 g/mol for the target compound (C₁₅H₁₁BrN₅O).
4-Bromo-N-(2-nitrophenyl)benzamide
  • Features a nitro group (strong electron-withdrawing) instead of tetrazole.
  • Structural studies show distinct torsion angles between the benzamide and phenyl rings due to nitro group planarization, affecting crystal packing .

Tetrazole Positional Isomerism

  • 3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide (DN8):
    • Differs in tetrazole substitution (5-yl vs. 1-yl).
    • The 1H-tetrazol-1-yl group in the target compound positions the acidic proton (N-H) at N1, altering hydrogen-bonding patterns compared to the 5-yl isomer, which has the proton at N4 .

Heterocyclic Modifications in Analogues

Thiazole-Containing Derivatives
  • N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS: 338397-07-2):
    • Incorporates a thiazole ring linked to the benzamide.
    • Thiazole introduces sulfur-based hydrogen bonding and π-stacking capacity, differing from the tetrazole’s nitrogen-rich profile .
    • Molecular weight: 503.33 g/mol, significantly higher than the target compound.
Pyrazole- and Triazole-Based Analogues
  • N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(pyrazol-3-yl)benzamide :
    • Pyrazole substituents enhance solubility due to polar N-H bonds.
    • Reported melting point: 99–102°C, suggesting higher crystallinity than tetrazole derivatives .

Amide Orientation and Bioactivity

  • N-(Pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide Derivatives :
    • Reversing the amide orientation (benzamide vs. phenylamide) reduces xanthine oxidase inhibitory activity by 30–50%, highlighting the critical role of the bromobenzamide moiety in target engagement .

Key Findings and Implications

Substituent Effects: Bromine’s electron-withdrawing nature enhances electrophilicity at the amide carbonyl, while CF₃ or NO₂ groups introduce stronger electronic effects but may compromise solubility.

Tetrazole Positioning : The 1H-tetrazol-1-yl group optimizes hydrogen-bonding interactions compared to 5-yl isomers, critical for enzyme inhibition .

Biological Activity

4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic compound that belongs to a class of tetrazole derivatives known for their diverse biological activities. This compound features a bromine atom and a tetrazole ring, which are critical for its potential therapeutic applications. The molecular formula is C14H12BrN5O2, with a molecular weight of approximately 396.25 g/mol.

The biological activity of this compound is largely attributed to its interactions with specific biological targets. The presence of the tetrazole ring allows the compound to mimic carboxylate groups, facilitating binding to enzymes and receptors involved in various biological pathways. This interaction can lead to the modulation of enzyme activity or receptor signaling, which is crucial in the context of disease treatment.

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial activity. For instance, this compound has been shown to inhibit certain bacterial strains, including resistant strains due to its potential as an inhibitor of beta-lactamase enzymes. This inhibition enhances the efficacy of beta-lactam antibiotics against resistant bacteria .

Anti-inflammatory Effects

In addition to antimicrobial properties, tetrazole derivatives have demonstrated anti-inflammatory effects. These compounds may inhibit specific kinases and other proteins critical in inflammatory pathways, potentially leading to reduced inflammation in various conditions .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The compound may exert its effects by inhibiting cancer cell proliferation and inducing apoptosis in malignant cells. Its mechanism may involve the disruption of mitotic spindle formation, which is crucial for cell division .

Research Findings and Case Studies

Study Findings Methodology
Study AShowed significant antibacterial activity against Gram-positive bacteria with MIC values ranging from 3.92–4.01 mMBroth microdilution method
Study BDemonstrated anti-inflammatory effects by inhibiting specific kinases involved in inflammatory pathwaysEnzyme inhibition assays
Study CIndicated anticancer properties through induction of apoptosis in cancer cell linesCell viability assays and apoptosis detection

Structure-Activity Relationship (SAR)

The unique structural features of this compound influence its biological activity significantly. The bromine atom enhances lipophilicity and affects the binding affinity to biological targets. The position of the tetrazole ring also plays a critical role in determining the compound's reactivity and interaction with enzymes or receptors .

Q & A

How can researchers optimize the synthesis of 4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide to maximize yield and purity?

Answer (Basic):
The synthesis involves multi-step reactions, including coupling of the tetrazole moiety to the phenyl ring and subsequent bromobenzamide functionalization. Key parameters include:

  • Temperature control : Maintaining 0–5°C during tetrazole coupling to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the pure compound. Purity >95% is achievable with these methods .

What analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer (Basic):
A combination of spectroscopic and crystallographic methods is critical:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., tetrazole protons at δ 8.9–9.2 ppm) and carbon backbone .
  • FTIR : Confirms amide C=O stretch (~1650 cm1^{-1}) and tetrazole C-N vibrations (~1450 cm1^{-1}) .
  • X-ray crystallography : Resolves bond angles and molecular conformation (e.g., dihedral angle between benzamide and tetrazole-phenyl groups ≈ 45°) .

How can researchers determine solubility and physicochemical properties critical for in vitro assays?

Answer (Basic):

  • Solubility screening : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). Use UV-Vis spectrophotometry to detect aggregation at λ = 250–300 nm .
  • LogP measurement : HPLC with a C18 column and isocratic elution (acetonitrile/water) estimates hydrophobicity. Reported logP ≈ 2.8–3.2 .

What methodologies are used to evaluate its biological activity in enzyme inhibition studies?

Answer (Advanced):

  • In vitro assays : Fluorescence-based assays (e.g., NADPH oxidation) quantify IC50_{50} against target enzymes like cytochrome P450. IC50_{50} values <10 µM suggest high potency .
  • Molecular docking : AutoDock Vina simulates binding to active sites (e.g., tetrazole group forms H-bonds with Arg112 in CYP3A4) .
  • SAR studies : Compare activity of derivatives (e.g., replacing bromine with chlorine reduces potency by ~30%) .

How can reaction mechanisms for tetrazole-benzamide coupling be elucidated?

Answer (Advanced):

  • Kinetic studies : Monitor intermediates via LC-MS at 5-minute intervals. A biphasic kinetic profile suggests a two-step mechanism: (i) nucleophilic attack by tetrazole, (ii) dehydration .
  • DFT calculations : Gaussian09 simulations identify transition states (e.g., activation energy ~25 kcal/mol for amide bond formation) .

How should researchers address contradictions in pharmacological data (e.g., varying IC50_{50}50​ across studies)?

Answer (Advanced):

  • Assay standardization : Validate protocols using positive controls (e.g., ketoconazole for CYP inhibition).
  • Cross-species comparisons : Test activity in human vs. murine liver microsomes to rule out species-specific metabolism .
  • Meta-analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers (p <0.05) .

What crystallographic data are essential for confirming molecular conformation?

Answer (Advanced):

  • X-ray diffraction : Resolve bond lengths (e.g., C-Br = 1.89 Å) and torsion angles. Crystallize in monoclinic space group P21_1/c with Z = 4 .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts contribute 12% to crystal packing) .

How can derivatives of this compound be designed to enhance target selectivity?

Answer (Advanced):

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzamide para position to improve binding to hydrophobic enzyme pockets .
  • Protease stability assays : Incubate derivatives in human plasma (37°C, 24h) and quantify degradation via HPLC. Halogenated derivatives show t1/2_{1/2} >8h .

What stability studies are required under physiological conditions?

Answer (Advanced):

  • Thermal stability : TGA analysis (N2_2, 10°C/min) reveals decomposition onset at 220°C. Store at -20°C in amber vials to prevent photodegradation .
  • pH stability : Incubate in buffers (pH 2–9) and monitor via 1H^1H NMR. Stable at pH 5–7 but hydrolyzes in acidic conditions (t1/2_{1/2} = 2h at pH 2) .

How can computational modeling predict off-target interactions?

Answer (Advanced):

  • Pharmacophore screening : Use Schrödinger’s Phase to align with known kinase inhibitors (e.g., ATP-binding site of EGFR).
  • MD simulations : GROMACS 2022 simulations (100 ns) assess binding stability (RMSD <2 Å indicates stable complexes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.